2-Amino-1-phenyl-1,3-propanediol

Chloramphenicol Synthesis Antibiotic Intermediate Stereochemistry

Chiral purity is the primary bottleneck in chloramphenicol intermediate procurement-the (1R,2R) enantiomer is the sole active configuration, while the (1S,2S) form is biologically inactive. Verify enantiopurity by optical rotation: target -39° ±2° (c=1, 1N HCl) for (1R,2R) or +35° for (1S,2S). 98% purity (most common commercial grade); white to light-yellow crystalline solid, mp 109-113°C. Bulk (25 kg) and research-scale packaging available; global shipping from multiple stocking points.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 3306-06-7
Cat. No. B1266665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-phenyl-1,3-propanediol
CAS3306-06-7
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(CO)N)O
InChIInChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2
InChIKeyJUCGVCVPNPBJIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 250 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-phenyl-1,3-propanediol: Baseline & In-Class Profile


2-Amino-1-phenyl-1,3-propanediol (CAS 3306-06-7) is a chiral 1,3-amino alcohol that serves as a critical synthetic intermediate in the production of chloramphenicol-type antibiotics [1]. The compound exists as two enantiomeric pairs: the biologically active (1R,2R) configuration and its inactive (1S,2S) counterpart, which is a byproduct of industrial chloramphenicol manufacture [2]. As a white to light-yellow crystalline solid with a melting point of 109–113°C, it demonstrates differential solubility profiles—poor in water and diethyl ether but good in alcoholic solvents—and exhibits specific optical rotation values of +35° (c=1, 1N HCl) for the (1S,2S) enantiomer and -39° (c=1, 1N HCl) for the (1R,2R) enantiomer, enabling unambiguous stereochemical identification [3].

Stereochemically defined 1,3-amino alcohol intermediate for antibiotic synthesis
Enantiomer-specific procurement required: (1R,2R) or (1S,2S) based on target synthesis
Specific optical rotation benchmarks enable rapid chiral purity verification
Suitable for chiral auxiliary, β-lactam building block, and phenylalaninol precursor workflows.

2-Amino-1-phenyl-1,3-propanediol: Why Generic Substitution Fails


Generic substitution of 2-amino-1-phenyl-1,3-propanediol with other in-class amino alcohols is not feasible due to its strict stereochemical and functional requirements. The (1R,2R) enantiomer is the sole biologically active configuration for chloramphenicol synthesis, whereas the (1S,2S) enantiomer is inactive; this absolute stereochemical dependence is not mirrored by common alternatives such as phenylalaninol, ephedrine, or norephedrine [1]. Furthermore, the compound's unique dual hydroxyl and primary amine functionality enables specific reactivity—such as the formation of cis-β-lactams via the Staudinger reaction—that cannot be replicated by mono-hydroxyl or tertiary amine analogs, and its specific optical rotation values (+35° for (1S,2S) and -39° for (1R,2R)) provide essential quality control metrics that are absent for alternative chiral auxiliaries [2][3]. Procurement decisions must therefore be guided by enantiomeric purity, specific rotation, and application-specific synthetic utility rather than by structural similarity alone.

Target (APPD)
Strict (1R,2R)/(1S,2S) activity dichotomy; inactive enantiomer is a byproduct.
vs. Phenylalaninol
Risk Lacks dual OH/NH₂ and defined optical rotation QC; stereochemical contribution to antibiotic synthesis may not transfer.
vs. Ephedrine / Norephedrine
Risk Lower diastereoselectivity in β-lactam formation; different hydrogen-bonding network and protecting-group compatibility.

2-Amino-1-phenyl-1,3-propanediol: Quantitative Comparator Evidence


Enantiomer-Specific Activity: (1R,2R) vs (1S,2S)

The (1R,2R) enantiomer of 2-amino-1-phenyl-1,3-propanediol is the sole biologically active isomer for chloramphenicol-type antibiotic synthesis, whereas the (1S,2S) enantiomer is completely devoid of such activity [1]. This absolute stereochemical dependence is not observed with alternative amino alcohols such as phenylalaninol or ephedrine, which exhibit different activity profiles [2]. The industrial synthesis of chloramphenicol yields both enantiomers in equal chemical and optical purity through resolution, making enantiomeric specification a critical procurement parameter [1].

Enantiomer Activity
Head-to-head
Active (1R,2R) vs. inactive (1S,2S) for chloramphenicol-type antibiotic synthesis
Enantiomer identity context required for synthesis outcome
In vitro antibacterial assay comparison; class-specific stereochemical dependence
Chloramphenicol Synthesis Antibiotic Intermediate Stereochemistry

Chiral Auxiliary Performance: β-Lactam Diastereoselectivity

When employed as a chiral auxiliary in the Staudinger reaction for cis-β-lactam synthesis, (1S,2S)-2-amino-1-phenyl-1,3-propanediol achieves high diastereoselectivity only when derivatized with large silyl protecting groups; in contrast, alternative chiral auxiliaries such as ephedrine or pseudoephedrine exhibit lower diastereoselectivity under identical conditions [1]. The observed diastereomeric excess (de) values are significantly higher for the silyl-protected APPD derivative compared to unprotected or smaller-group-protected analogs, though exact de percentages are not reported in the abstract [1].

β-Lactam Diastereoselectivity
Reported
High diastereoselectivity with silyl-protected (1S,2S)-APPD in Staudinger reaction
Supports chiral auxiliary selection for asymmetric synthesis
Cross-study comparison; exact de values not reported in abstract
Asymmetric Synthesis β-Lactam Antibiotics Chiral Auxiliary

Optical Rotation QC: (1S,2S) vs. (1R,2R)

The (1S,2S) enantiomer of 2-amino-1-phenyl-1,3-propanediol exhibits a specific optical rotation of +35° (c=1, 1N HCl) and a refractive index of +26.5° (c=1, MeOH), while the (1R,2R) enantiomer displays corresponding values of -39° (c=1, 1N HCl) and -26.5° (c=1, MeOH) [1]. This stark contrast enables unambiguous identification and enantiomeric purity assessment, a capability not shared by racemic mixtures or structurally related compounds like phenylalaninol, which lack such well-defined optical rotation benchmarks [2].

Optical Rotation QC
Head-to-head
(1S,2S): +35° / (1R,2R): -39° (c=1, 1N HCl); Δ74° between enantiomers
Enables rapid enantiomeric purity assessment by polarimetry
Phenylalaninol lacks comparable defined optical rotation benchmarks
Chiral Purity Quality Control Analytical Chemistry

Phenylalaninol Synthesis: Hydrogenation vs. Multi-step

Hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD) in the presence of sulfuric acid yields D-phenylalaninol in 73–85% yield, as reported by Hashizume (Japanese Patent 63255254), compared to a 31% total yield achieved by Boerner et al. using a four-step alternative route [1]. This represents a 2.4- to 2.7-fold improvement in yield, demonstrating the superior efficiency of APPD as a starting material for phenylalaninol production compared to multi-step phenylalanine reduction methods [1].

Phenylalaninol Yield
Reported
APPD hydrogenation: 73–85% yield; 4-step alternative: 31% (2.4–2.7× improvement)
Supports synthetic route efficiency evaluation
Cross-study comparison; patent-reported yields
Hydrogenation Phenylalaninol Synthesis Process Chemistry

ω-Transaminase Enantioselective Synthesis

An ω-transaminase-mediated amination of 1,3-dihydroxy-1-phenylpropane-2-one yields (2S)-2-amino-1-phenyl-1,3-propanediol with >99% enantiomeric excess (ee), whereas the enzyme is not enantioselective toward racemic starting material [1]. In contrast, chemical resolution methods for related amino alcohols typically achieve ee values in the 90–95% range and require multiple recrystallization steps [2]. This biocatalytic route offers a greener, high-purity alternative for producing the active (1S,2S) enantiomer for non-chloramphenicol applications.

Biocatalytic Enantiopurity
Class-level
ω-transaminase route: >99% ee for (2S)-APPD
Context for ultra-high enantiopurity procurement needs
Class-level comparison; chemical resolution typically 90–95% ee
Biocatalysis Enantioselective Synthesis Green Chemistry

2-Amino-1-phenyl-1,3-propanediol: Optimal Application Scenarios


Chloramphenicol Synthesis: (1R,2R) Enantiomer

Procure the (1R,2R) enantiomer exclusively for chloramphenicol and thiamphenicol synthesis; the (1S,2S) enantiomer is biologically inactive and unsuitable [1]. Verify enantiomeric purity by optical rotation (-39° ±2°, c=1, 1N HCl) to ensure activity . This scenario leverages the absolute stereochemical requirement unique to this class of antibiotics.

Silyl-Protected Chiral Auxiliary for β-Lactam Synthesis

Use (1S,2S)-2-amino-1-phenyl-1,3-propanediol derivatized with large silyl protecting groups (e.g., TBDMS) as a chiral auxiliary in Staudinger β-lactam synthesis to achieve high diastereoselectivity, superior to ephedrine-based auxiliaries [1]. This application is justified when high stereocontrol is paramount and the additional protection step is acceptable.

Phenylalaninol Production via APPD Hydrogenation

Utilize L(+)-2-amino-1-phenyl-1,3-propanediol as a starting material for the single-step hydrogenation to D-phenylalaninol, achieving 73–85% yield—a 2.4–2.7× improvement over multi-step phenylalanine reduction routes [1]. This scenario is ideal for cost-sensitive, large-scale production of phenylalaninol for renin inhibitors or peptide synthesis.

Biocatalytic Enantiopure APPD Synthesis

For applications demanding >99% enantiomeric excess—such as chiral ligand synthesis or pharmaceutical intermediates—source enzymatically produced (2S)-2-amino-1-phenyl-1,3-propanediol via ω-transaminase catalysis [1]. This route avoids the waste and lower purity of traditional chemical resolution methods, aligning with green chemistry principles.

Application
Selection Property
Validation Focus
Chloramphenicol-type antibiotic intermediate synthesis
Enantiomeric identity (1R,2R)
Optical rotation QC and stereochemical purity
Asymmetric β-lactam synthesis
Silyl-protected chiral auxiliary performance
Diastereoselectivity and protecting group compatibility
Phenylalaninol production
Synthetic route efficiency
Yield and step-count comparison
Ultra-high enantiopurity intermediate synthesis
Enzymatic route enantioselectivity
Enantiomeric excess verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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